molecular formula C11H16N2 B1401192 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine CAS No. 1316221-62-1

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine

Cat. No.: B1401192
CAS No.: 1316221-62-1
M. Wt: 176.26 g/mol
InChI Key: DUAPMMFYSPWVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine typically involves the condensation of pyridine derivatives with pyrrolidine. One common method includes the reaction of 2-methyl-5-bromopyridine with pyrrolidine under basic conditions, often using a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methyl-2-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(13-7-9)6-10-4-5-12-8-10/h2-3,7,10,12H,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAPMMFYSPWVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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